molecular formula C26H37NS2 B1495017 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

Cat. No.: B1495017
M. Wt: 427.7 g/mol
InChI Key: IUOOUXSCGMFBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile is an organic compound known for its unique structural properties. This compound is part of the cyclopenta[1,2-b:5,4-b’]dithiophene family, which is characterized by a fused ring system containing sulfur atoms. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile typically involves a multi-step process. One common method includes the nitration of benzodithiophene derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it an effective material in photocatalytic and electronic applications. The presence of sulfur atoms in the ring system enhances its ability to participate in redox reactions, contributing to its functionality .

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Another compound with a similar fused ring system and alkyl groups.

    4,8-Bis(triisopropylsilylethynyl)benzo[1,2-b4,5-b’]dithiophene: Known for its application in polymer solar cells.

    4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene: Used in the synthesis of low band gap small molecules.

Uniqueness

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile stands out due to its enhanced solubility and processability, which are attributed to the 2-ethylhexyl groups. These properties make it particularly suitable for applications in organic electronics and other advanced materials .

Properties

Molecular Formula

C26H37NS2

Molecular Weight

427.7 g/mol

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C26H37NS2/c1-5-9-11-19(7-3)16-26(17-20(8-4)12-10-6-2)22-13-14-28-24(22)25-23(26)15-21(18-27)29-25/h13-15,19-20H,5-12,16-17H2,1-4H3

InChI Key

IUOOUXSCGMFBPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)C#N)SC=C2)CC(CC)CCCC

Origin of Product

United States

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